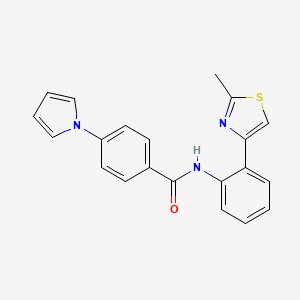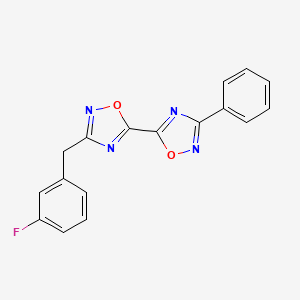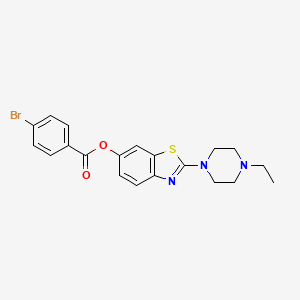![molecular formula C19H21N5O2S2 B2789345 10-(4-methylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892732-16-0](/img/structure/B2789345.png)
10-(4-methylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-methylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with a unique structure that includes a sulfonyl group, a thia-azatricyclo framework, and multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps. The process begins with the preparation of the core thia-azatricyclo framework, followed by the introduction of the sulfonyl group and the N-(3-methylbutyl) substituent. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
10-(4-methylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
10-(4-methylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s potential therapeutic properties are explored, particularly its ability to interact with specific molecular targets.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 10-(4-methylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The sulfonyl group and aromatic rings play a crucial role in binding to these targets, while the thia-azatricyclo framework provides structural stability. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-3-nitro-benzenesulfonyl chloride: This compound shares the sulfonyl group and aromatic ring but lacks the complex thia-azatricyclo framework.
7-methoxy-6-(1,2,3-trihydroxy-3-methylbutyl)-2H-chromen-2-one: This compound has a similar aromatic structure but differs significantly in its functional groups and overall framework.
Tricyclo[4.2.2.22,5]dodeca-1,3,5,7,9,11-hexaene: This compound has a tricyclic structure but lacks the sulfonyl and N-(3-methylbutyl) substituents.
Uniqueness
10-(4-methylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is unique due to its combination of a sulfonyl group, a thia-azatricyclo framework, and multiple aromatic rings. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-12(2)8-10-20-17-16-15(9-11-27-16)24-18(21-17)19(22-23-24)28(25,26)14-6-4-13(3)5-7-14/h4-7,9,11-12H,8,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNHSELLHFXHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2789264.png)
![3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2789266.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2789268.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2789269.png)
![1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone](/img/structure/B2789270.png)

![N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide](/img/structure/B2789274.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789276.png)

![1-[3-(Difluoromethyl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2789278.png)
![[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine hydrochloride](/img/structure/B2789282.png)
![3-[[(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2789285.png)
